molecular formula C20H18FN3O3S B2873667 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide CAS No. 450339-53-4

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide

Cat. No. B2873667
CAS RN: 450339-53-4
M. Wt: 399.44
InChI Key: PRVHDZNDHHNKTA-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Antipsychotic Agents

Research into compounds with antipsychotic profiles that do not interact with dopamine receptors highlights the exploration of novel therapeutic agents. One study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols discovered compounds that reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors in vitro, suggesting potential for novel antipsychotic drug development (Wise et al., 1987).

Anti-Lung Cancer Activity

A study on fluoro substituted benzo[b]pyran compounds showed anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine, demonstrating the potential for developing new anticancer agents (Hammam et al., 2005).

Fluorescent Chemosensor for Metal Ions

Pyrazoline derivatives have been synthesized and evaluated as fluorescent chemosensors for metal ions, specifically for the detection of Fe3+ ions. This application highlights the role of such compounds in environmental monitoring and analytical chemistry (Khan, 2020).

Antiinflammatory and Analgesic Activities

The development of 4H-thieno[3,4-c]pyrazole derivatives for their antiinflammatory, analgesic, antipyretic, and platelet antiaggregating activities suggests potential applications in the development of new therapeutic agents for pain and inflammation management (Menozzi et al., 1992).

Peripheral Benzodiazepine Receptor Study

The synthesis and evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of peripheral benzodiazepine receptors using positron emission tomography (PET) illustrate the application of complex compounds in neurodegenerative disorder research (Fookes et al., 2008).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-12-3-8-18(13(2)9-12)24-19(16-10-28(26,27)11-17(16)23-24)22-20(25)14-4-6-15(21)7-5-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVHDZNDHHNKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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